![molecular formula C9H9N3O B13670245 [(2-Azidoallyl)oxy]benzene](/img/structure/B13670245.png)
[(2-Azidoallyl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Azidoallyl)oxy]benzene is an organic compound characterized by the presence of an azido group (-N₃) attached to an allyl group, which is further connected to a benzene ring through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Azidoallyl)oxy]benzene typically involves the reaction of allyl alcohol with sodium azide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate allyl azide, which subsequently reacts with phenol to yield the desired product. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
化学反応の分析
Types of Reactions
[(2-Azidoallyl)oxy]benzene undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines or other nitrogen-containing compounds.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include nitrobenzene derivatives, amines, and various substituted benzene compounds.
科学的研究の応用
[(2-Azidoallyl)oxy]benzene has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s azido group can be utilized in bioconjugation reactions, enabling the labeling and tracking of biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [(2-Azidoallyl)oxy]benzene involves the reactivity of the azido group, which can undergo cycloaddition reactions to form triazoles. These reactions are often catalyzed by copper or other transition metals. The molecular targets and pathways involved depend on the specific application, but generally include interactions with nucleophiles and electrophiles in the reaction environment .
類似化合物との比較
Similar Compounds
Azobenzene: Contains an azo group (-N=N-) instead of an azido group.
Azoxybenzene: Features an azoxy group (-N=N+(O-)-) and is used in similar applications.
Phenyl azide: A simpler azido compound with a direct connection to the benzene ring.
Uniqueness
[(2-Azidoallyl)oxy]benzene is unique due to the presence of both an azido group and an allyl group, which provides distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes .
特性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC名 |
2-azidoprop-2-enoxybenzene |
InChI |
InChI=1S/C9H9N3O/c1-8(11-12-10)7-13-9-5-3-2-4-6-9/h2-6H,1,7H2 |
InChIキー |
RZDIIEHNRKRXSB-UHFFFAOYSA-N |
正規SMILES |
C=C(COC1=CC=CC=C1)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


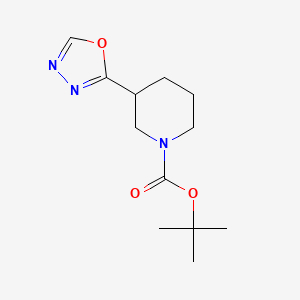
![2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13670166.png)
![3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13670168.png)
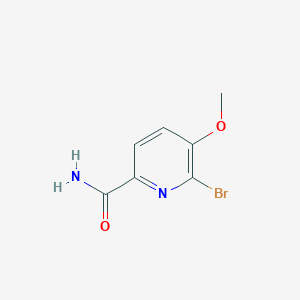
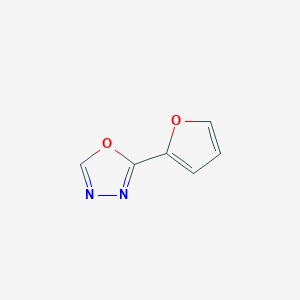

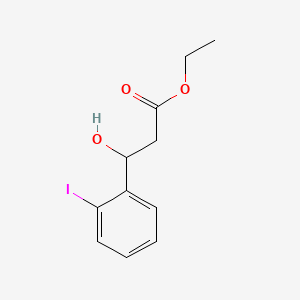
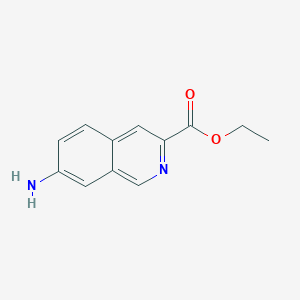
![1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13670197.png)

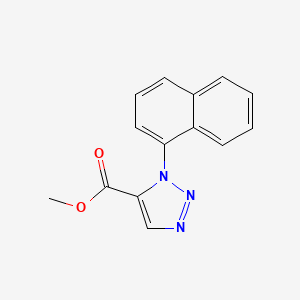
![Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate](/img/structure/B13670216.png)
![3-Chloro-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13670219.png)

